Mitragynine

Description

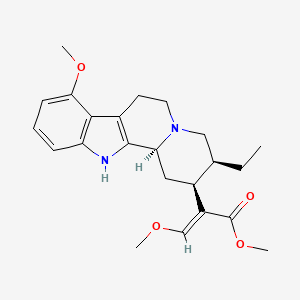

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBFTMXCIIKKX-QVRQZEMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032140 | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

235 °C at 5 mm Hg | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, chloroform, acetic acid | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous powder | |

CAS No. |

4098-40-2, 6202-22-8 | |

| Record name | (-)-Mitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitragynine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 °C | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mitragynine: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the most abundant indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. Traditionally used for its stimulant and analgesic properties, this compound has garnered significant scientific interest for its complex pharmacology and potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and pharmacokinetics of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic indole alkaloid with a complex stereochemical architecture. Its structure is characterized by a corynantheine (B231211) scaffold.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyacrylate | [1][2] |

| Molecular Formula | C23H30N2O4 | [1][3] |

| Molecular Weight | 398.5 g/mol | [1][3] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 104-106 °C | [1] |

| Boiling Point | 230-240 °C at 5 Torr | [4] |

| pKa | 8.11 ± 0.11 (Conventional UV), 8.08 ± 0.04 (Microplate reader) | [5][6][7] |

| logP | 1.73 | [5][7] |

| Solubility | ||

| In Water | 64.6 ± 1.2 µg/mL | [6] |

| In Buffer pH 4 | 3.5 ± 0.01 mg/mL | [6] |

| In Buffer pH 7 | 88.9 ± 1.6 µg/mL | [6] |

| In Buffer pH 9 | 18.7 ± 0.4 µg/mL | [6] |

| In Organic Solvents | Soluble in alcohol, chloroform, and acetic acid. | [1][8] |

Pharmacology

This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its primary mechanism of action is considered to be through its activity at opioid receptors.

Receptor Binding Affinities

The binding affinities of this compound and its primary active metabolite, 7-hydroxythis compound (B600473), for various receptors are summarized in the table below.

Table 2: Receptor Binding Affinities (Ki, nM) of this compound and 7-Hydroxythis compound

| Receptor | This compound (Ki, nM) | 7-Hydroxythis compound (Ki, nM) | Reference(s) |

| Opioid Receptors | |||

| Mu (μ) | 161 - 709 | 7.16 - 77.9 | [5][9] |

| Delta (δ) | 219 - 6800 | 91 - 243 | [1][5][9] |

| Kappa (κ) | 198 - 1700 | 74.1 - 220 | [5][9] |

| Adrenergic Receptors | |||

| Alpha-1A (α1A) | 1300 | Not Reported | [5] |

| Alpha-1B (α1B) | 9290 | Not Reported | [5] |

| Alpha-1D (α1D) | 41.7 (Corynantheidine) | Not Reported | [5] |

| Alpha-2A (α2A) | 2100 | Not Reported | [5] |

| Alpha-2B (α2B) | 2300 | Not Reported | [5] |

| Alpha-2C (α2C) | 1300 | Not Reported | [5] |

| Serotonin (B10506) Receptors | |||

| 5-HT1A | 5800 | Not Reported | [4] |

| 5-HT2B | >10000 | Not Reported | [4] |

| Dopamine Receptors | |||

| D2 | Moderate inhibition (54.22%) | Not Reported | [10] |

Functional Activity

This compound acts as a partial agonist at the human mu-opioid receptor and a competitive antagonist at the kappa- and delta-opioid receptors.[2][11] Notably, this compound and 7-hydroxythis compound are G-protein biased agonists at the mu-opioid receptor, meaning they preferentially activate G-protein signaling pathways without significantly recruiting β-arrestin.[2][11][12] This biased agonism is a key area of research, as it may be associated with a reduced side-effect profile compared to classical opioids.

Table 3: Functional Activity of this compound and 7-Hydroxythis compound at Human Opioid Receptors

| Compound | Receptor | Functional Activity | EC50 (nM) | Emax (%) | IC50 (µM) | Reference(s) |

| This compound | Mu (μ) | Partial Agonist | 339 | 34 | - | [11] |

| Kappa (κ) | Competitive Antagonist | - | - | 8.5 | [11] | |

| Delta (δ) | Competitive Antagonist | - | - | >10 | [11] | |

| 7-Hydroxythis compound | Mu (μ) | Partial Agonist | 34.5 | 47 | - | [11] |

| Kappa (κ) | Competitive Antagonist | - | - | 7.9 | [11] | |

| Delta (δ) | Competitive Antagonist | - | - | >10 | [11] |

Signaling Pathways

The interaction of this compound with its primary targets initiates intracellular signaling cascades.

Activation of the mu-opioid receptor by this compound leads to the activation of Gi/o proteins.[13] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] The dissociation of the G-protein βγ subunits can also lead to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, ultimately reducing neuronal excitability.[14] The lack of significant β-arrestin-2 recruitment is a distinguishing feature of this compound's signaling profile.[2][11]

This compound also interacts with α2-adrenergic receptors, which are coupled to Gi proteins.[15][16] Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, similar to the mu-opioid receptor pathway.[9][16] This can result in a reduction of norepinephrine (B1679862) release from presynaptic terminals.

This compound has a lower affinity for 5-HT1A receptors.[4] These receptors are also coupled to Gi/o proteins.[6] Their activation inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity.[6] This can lead to the opening of K+ channels and closing of Ca2+ channels, resulting in neuronal hyperpolarization.[6]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been investigated in both preclinical and clinical settings.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Human (Oral) | Rat (Oral) | Reference(s) |

| Tmax (h) | 0.83 ± 0.35 | ~1.5 | [8][17] |

| Cmax (µg/mL) | 0.0185 - 0.0575 | 0.3 - 1.8 µM | [8][17] |

| t1/2 (h) | 23.24 ± 16.07 | 3 - 9 | [8][17] |

| Vd/F (L/kg) | 38.04 ± 24.32 | 37 - 90 | [8][17] |

| Plasma Protein Binding | >90% | >90% | [14] |

| Bioavailability | Not Determined | ~21% | [8] |

Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2D6 and CYP2C9.[3][7][18] The primary metabolic pathways include O-demethylation of the methoxy (B1213986) groups and oxidation of the indole ring.[7][18] A key metabolic step is the oxidation of this compound to 7-hydroxythis compound, a minor alkaloid in the plant but a potent mu-opioid receptor agonist.[1][7][18]

Experimental Protocols

This section provides an overview of the methodologies used to determine the key properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of this compound can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound in a series of buffer solutions of varying pH.

Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions with a constant ionic strength covering a pH range from acidic to basic (e.g., pH 2 to 12).

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each this compound-buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.[19]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer). The two phases should be mutually saturated before the experiment.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[8][20]

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the mu-opioid receptor).

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]DAMGO for the mu-opioid receptor).

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. This compound will compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Scintillation Counting: The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[1][21]

Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Activity

BRET assays are used to measure the functional activity of a compound at a G-protein coupled receptor (GPCR), such as determining if it is an agonist or antagonist.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a G-protein subunit (e.g., Gγ) fused to a BRET acceptor (e.g., Venus, a YFP variant).

-

Cell Plating: Plate the transfected cells into a multi-well plate.

-

Assay: Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the cells. In the presence of an agonist, the GPCR undergoes a conformational change, bringing the donor and acceptor proteins into close proximity, resulting in an increase in the BRET signal.

-

Measurement: Measure the light emission at the donor and acceptor wavelengths using a plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. For agonists, a dose-response curve is generated to determine the EC50 and Emax. For antagonists, the ability to inhibit the agonist-induced BRET signal is measured to determine the IC50.[22][23]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, and half-life.

Protocol:

-

Animal Dosing: Administer a single dose of this compound to a group of rats via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples from the rats at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate the relevant parameters from the concentration-time profile.[10][24]

Conclusion

This compound is a structurally complex natural product with a multifaceted pharmacological profile. Its interactions with opioid, adrenergic, and serotonin receptors, coupled with its unique G-protein biased agonism at the mu-opioid receptor, make it a compelling lead compound for the development of novel therapeutics. A thorough understanding of its chemical properties, receptor pharmacology, and pharmacokinetic profile, as detailed in this guide, is essential for advancing research and development efforts in this area. The provided experimental protocols offer a foundation for the consistent and reproducible characterization of this compound and its analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the second messengers that GPCR signals trigger in cells? | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. egyankosh.ac.in [egyankosh.ac.in]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Pharmacokinetic modeling of single dose Kratom (this compound) in rats [frontiersin.org]

An In-depth Technical Guide to the Mitragynine Biosynthesis Pathway in Mitragyna speciosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the most abundant and well-known alkaloid in Mitragyna speciosa (commonly known as kratom), a tree native to Southeast Asia. This comprehensive technical guide delves into the intricate biosynthetic pathway of this compound, providing a detailed overview of the key enzymatic steps, intermediate compounds, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of natural product biosynthesis, drug discovery, and the development of novel therapeutics.

Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the tryptamine (B22526) moiety, and the monoterpenoid secoiridoid pathway, which yields the secologanin (B1681713) precursor.

Shikimate Pathway: The Origin of Tryptamine

The shikimate pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. In the context of this compound synthesis, this pathway culminates in the production of tryptophan, which is then decarboxylated to yield tryptamine.

The initial steps of the shikimate pathway lead to the formation of chorismate[1]. The enzyme anthranilate synthase then converts chorismate into anthranilate. Through a series of subsequent enzymatic reactions, anthranilate is ultimately converted to tryptophan[1]. The final step in producing the indole (B1671886) precursor for this compound is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) [2]. Studies have shown that the availability of tryptamine can be a limiting factor in this compound biosynthesis[3][4].

Monoterpenoid Secoiridoid Pathway: The Formation of Secologanin

The secoiridoid portion of this compound originates from the monoterpenoid biosynthesis pathway. This pathway begins with the formation of geraniol[1]. Geraniol undergoes a series of enzymatic modifications, including hydroxylation, oxidation, glycosylation, and esterification, to form loganin[1]. Secologanin is then produced from loganin. While the early steps of this pathway are understood to occur in the roots, the later stages of alkaloid biosynthesis are believed to take place primarily in the leaves where this compound accumulates[5][6].

Condensation and Subsequent Modifications

The crucial condensation step involves the joining of tryptamine and secologanin, a reaction catalyzed by strictosidine (B192452) synthase (STR) , to form strictosidine[1][7][8]. Strictosidine is a pivotal intermediate in the biosynthesis of over 2,000 monoterpenoid indole alkaloids[7][8].

Following its formation, strictosidine undergoes deglycosylation by strictosidine β-d-glucosidase (SGD) to produce the unstable strictosidine aglycone[1]. This aglycone is then acted upon by a series of enzymes to form the corynanthe-type scaffold of this compound and its diastereomers.

Recent research has identified two medium-chain alcohol dehydrogenases, MsDCS1 and MsDCS2 (dihydrocorynantheine synthase), and an enol O-methyltransferase (MsEnolMT) as key players in this part of the pathway[5][6]. These enzymes convert the strictosidine aglycone into either (20S)-corynantheidine, the precursor to this compound, or (20R)-corynantheidine, the precursor to speciogynine[5][6]. The stereoselectivity of the MsDCS enzymes plays a critical role in determining the final alkaloid produced[5][9].

The final steps in this compound biosynthesis are thought to involve hydroxylation and subsequent methylation at the 9-position of the indole ring[10].

Biosynthesis of 7-Hydroxythis compound

7-Hydroxythis compound, a minor but highly potent alkaloid in kratom, is not directly synthesized in large quantities by the plant[11][12]. Instead, it is primarily formed through the oxidation of this compound[11]. In humans and mice, this conversion is mediated by cytochrome P450 enzymes, particularly CYP3A isoforms, in the liver[13][14]. While present in kratom leaves, its concentration is typically very low, often comprising less than 2% of the total alkaloid content[11].

Quantitative Data

Gene Expression Levels

The expression levels of key biosynthetic genes provide insight into the regulation of the this compound pathway. The following table summarizes the Fragments Per Kilobase of exon per Million mapped fragments (FPKM) for several genes identified in the Mitragyna speciosa transcriptome.

| Gene | Enzyme | Expression Level (FPKM) in Roots |

| MsGES | Geraniol synthase | 15.0 |

| MsG8H | Geraniol 8-hydroxylase | 12.5 |

| Ms8HGO | 8-hydroxygeraniol oxidoreductase | 10.0 |

| MsIS | Iridoid synthase | 20.0 |

| MsSLS | Secologanin synthase | 25.0 |

| MsTDC | Tryptophan decarboxylase | 5.0 |

| MsSTR | Strictosidine synthase | 30.0 |

Data adapted from Schotte et al., 2023.[5][15]

Alkaloid Content in Mitragyna speciosa Tissues

The concentration of this compound and related alkaloids varies significantly between different tissues of the Mitragyna speciosa plant. Leaves generally contain the highest concentrations of these compounds.

| Alkaloid | Leaf (% w/w) | Stem (% w/w) | Root (% w/w) |

| This compound | 0.5 - 1.5 | < 0.1 | Not Detected |

| Speciogynine | 0.1 - 0.3 | < 0.05 | Not Detected |

| Paynantheine | 0.1 - 0.4 | < 0.05 | Not Detected |

| Speciociliatine | 0.05 - 0.2 | < 0.05 | Not Detected |

| 7-Hydroxythis compound | < 0.02 | Not Detected | Not Detected |

These values represent typical ranges and can vary based on plant genetics, age, and environmental conditions.

Experimental Protocols

Heterologous Expression and Purification of Strictosidine Synthase (STR)

This protocol describes the expression of M. speciosa STR in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

pET expression vector containing the MsSTR gene

-

Luria-Bertani (LB) medium

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Transform the pET-MsSTR vector into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged MsSTR protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

In Vitro Assay for Strictosidine Synthase (STR) Activity

This assay measures the formation of strictosidine from tryptamine and secologanin.

Materials:

-

Purified MsSTR enzyme

-

Tryptamine hydrochloride

-

Secologanin

-

Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 1 mM tryptamine, 1 mM secologanin, and a suitable amount of purified MsSTR in assay buffer.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate the enzyme.

-

Analyze the supernatant by HPLC to quantify the amount of strictosidine formed. Monitor the absorbance at a wavelength where strictosidine absorbs (e.g., 225 nm).

HPLC-UV Analysis of this compound and Related Alkaloids

This protocol provides a general method for the separation and quantification of major alkaloids in M. speciosa extracts.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

Gradient Program:

| Time (min) | % A | % B |

|---|---|---|

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 35 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 225 nm and 254 nm Injection Volume: 10 µL

Sample Preparation:

-

Extract dried and powdered plant material with methanol or a methanol/water mixture.

-

Filter the extract through a 0.45 µm syringe filter before injection.

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Conclusion

The elucidation of the this compound biosynthesis pathway in Mitragyna speciosa has advanced significantly in recent years. The identification of key enzymes and intermediates provides a foundation for metabolic engineering efforts to enhance the production of this compound and its analogs. Further research is needed to fully characterize the kinetics and regulatory networks of all enzymes in the pathway. This knowledge will be instrumental in developing sustainable and controlled production systems for these pharmacologically important alkaloids, paving the way for new therapeutic applications.

References

- 1. Determination of this compound in plasma with solid-phase extraction and rapid HPLC-UV analysis, and its application to a pharmacokinetic study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elearning.unite.it [elearning.unite.it]

- 3. researchgate.net [researchgate.net]

- 4. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. db.cngb.org [db.cngb.org]

- 12. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 13. Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ars.usda.gov [ars.usda.gov]

Mitragynine mechanism of action at opioid receptors

An In-Depth Technical Guide on the Mechanism of Action of Mitragynine (B136389) at Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the primary psychoactive alkaloid in Mitragyna speciosa (kratom), and its metabolite, 7-hydroxythis compound (B600473), exhibit a unique pharmacological profile at opioid receptors.[1][2] They function as atypical opioid receptor modulators, characterized by partial agonism at the mu-opioid receptor (MOR) and competitive antagonism at the kappa (KOR) and delta (DOR) opioid receptors.[3][4][5] A key feature of their mechanism is a pronounced G-protein signaling bias, whereby they activate G-protein-mediated pathways without significantly recruiting β-arrestin-2.[3][5][6] This biased agonism is hypothesized to contribute to a potentially safer therapeutic profile compared to classical opioids, which robustly recruit β-arrestin and are associated with side effects like respiratory depression and tolerance.[6][7][8] This document provides a detailed examination of the binding affinities, functional activities, and signaling pathways of this compound and its derivatives at opioid receptors, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Opioid Receptor Binding and Functional Activity

This compound and its analogues interact with all three major opioid receptors, but with distinct affinities and functional outcomes. The primary site of action for its analgesic effects is the mu-opioid receptor.[1][2]

Binding Affinities

Radioligand binding assays have been employed to determine the binding constants (Ki) of Mitragyna alkaloids for human and rodent opioid receptors. These studies consistently show that this compound and its more potent metabolite, 7-hydroxythis compound, have a higher affinity for the mu-opioid receptor compared to kappa and delta subtypes.[9][10]

Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Mitragyna Alkaloids

| Compound | Receptor (human) | Binding Affinity (Kᵢ) | Reference(s) |

|---|---|---|---|

| This compound | hMOR | 161 ± 9.56 nM - 233 ± 48 nM | [3][10] |

| hKOR | 772 ± 207 nM | [3] | |

| hDOR | >10,000 nM | [3] | |

| 7-Hydroxythis compound | hMOR | 7.16 ± 0.94 nM - 77.9 nM | [9][10] |

| hKOR | 220 nM | [9] | |

| hDOR | 243 nM | [9] | |

| Speciociliatine | hMOR | 54.5 ± 4.42 nM - 560 ± 168 nM | [3][10] |

| hKOR | 329 ± 112 nM | [3] | |

| hDOR | >10,000 nM | [3] | |

| Paynantheine | hMOR | 410 ± 152 nM | [3] |

| hKOR | 2,560 ± 370 nM | [3] | |

| hDOR | >10,000 nM | [3] | |

| Speciogynine | hMOR | 728 ± 61 nM | [3] |

| hKOR | 3,200 ± 360 nM | [3] | |

| hDOR | >10,000 nM | [3] |

Note: Kᵢ values are presented as mean ± SEM in nM. A lower Kᵢ value indicates higher binding affinity.

Functional Activity and Efficacy

Functional assays, such as GTPγS binding and Bioluminescence Resonance Energy Transfer (BRET) G-protein activation assays, reveal the functional consequences of ligand binding. This compound acts as a partial agonist at the human mu-opioid receptor (hMOR) and as a competitive antagonist at the human kappa (hKOR) and delta (hDOR) opioid receptors.[3][4][5] Its metabolite, 7-hydroxythis compound, is a significantly more potent partial agonist at hMOR.[3][11][12] The partial agonism means these compounds do not elicit the full maximal response of a full agonist like DAMGO or morphine.[13]

Table 2: Functional Activity (EC₅₀, Eₘₐₓ) of Mitragyna Alkaloids at Human Opioid Receptors (G Protein Activation)

| Compound | Receptor | Agonist Activity (EC₅₀) | Efficacy (Eₘₐₓ) | Antagonist Activity (IC₅₀ / pA₂) | Reference(s) |

|---|---|---|---|---|---|

| This compound | hMOR | 339 ± 178 nM | 34% | - | [3][12] |

| hKOR | - | No Agonist Activity | 1.4 ± 0.40 µM (pA₂) | [3] | |

| hDOR | - | No Agonist Activity | Low Potency | [3] | |

| 7-Hydroxythis compound | hMOR | 34.5 ± 4.5 nM | 47% | - | [3][12][14] |

| hKOR | - | No Agonist Activity | 490 ± 131 nM (pA₂) | [13] | |

| hDOR | - | No Agonist Activity | >10 µM (IC₅₀) | [13] |

Note: EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ is the maximal efficacy relative to a reference full agonist. pA₂ is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration to produce the same response.

G-Protein Biased Signaling Mechanism

A defining characteristic of this compound and 7-hydroxythis compound is their G-protein bias at the MOR.[3][5] Upon receptor binding, they preferentially activate the G-protein signaling cascade, leading to downstream effects like adenylyl cyclase inhibition. However, they fail to significantly recruit the protein β-arrestin-2.[3][6] This is in stark contrast to classical opioids like morphine, where β-arrestin-2 recruitment is linked to receptor desensitization, tolerance, and adverse effects such as respiratory depression.[6][8] This "biased agonism" suggests the Mitragyna alkaloid scaffold may serve as a template for developing analgesics with an improved side-effect profile.[3][4][5]

Table 3: β-Arrestin-2 Recruitment by Mitragyna Alkaloids at the Mu-Opioid Receptor

| Compound | β-Arrestin-2 Recruitment | Reference(s) |

|---|---|---|

| This compound | Not recruited / No measurable activity | [3][5][6] |

| 7-Hydroxythis compound | Not recruited / No measurable activity | [3][5] |

| This compound Pseudoindoxyl | Not recruited |[6][15] |

Caption: this compound's G-protein biased signaling at the mu-opioid receptor (MOR).

Role of Metabolism

This compound itself is a weak partial agonist at hMOR.[16] However, it is metabolized in vivo by cytochrome P450 enzymes (specifically CYP3A) to 7-hydroxythis compound.[11][16] This metabolite is a substantially more potent MOR agonist and is considered a key mediator of this compound's analgesic effects, particularly after oral administration.[11][16][17] This suggests that this compound may function, in part, as a prodrug.[18]

Experimental Protocols

The characterization of this compound's action relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Methodology:

-

Preparation: Cell membranes expressing the opioid receptor of interest (e.g., hMOR) are prepared from stable cell lines (e.g., HEK293, CHO).[19]

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR).[19]

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from free (unbound) radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand like naloxone.[19]

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.

Methodology:

-

Preparation: As in the binding assay, receptor-expressing cell membranes are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of the test agonist (this compound).

-

Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination & Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound fraction by filtration.

-

Quantification: Radioactivity on the filters is counted.

-

Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are determined.[9]

Caption: Workflow for a [³⁵S]GTPγS functional assay.

β-Arrestin Recruitment Assay (e.g., PathHunter®)

These assays measure the recruitment of β-arrestin to an activated GPCR, often using enzyme fragment complementation (EFC) technology.

Methodology:

-

Cell Line: Use an engineered cell line co-expressing the GPCR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[20][21]

-

Plating: Cells are seeded into microplates and incubated.[21]

-

Ligand Addition: The test compound (this compound) is added to the cells.

-

Incubation: The plate is incubated (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.[20]

-

Recruitment: If recruitment occurs, the PK and EA fragments are brought into proximity, forming a functional enzyme.

-

Detection: A substrate for the complemented enzyme is added, which generates a chemiluminescent signal upon hydrolysis.

-

Measurement: The signal is read by a luminometer. A lack of signal indicates no recruitment.[21]

Caption: Workflow for an enzyme complementation β-arrestin assay.

Conclusion and Future Directions

This compound and its metabolite 7-hydroxythis compound are G-protein biased partial agonists at the mu-opioid receptor and competitive antagonists at the kappa and delta receptors.[3][4] Their mechanism of action, which favors G-protein signaling over the β-arrestin pathway, distinguishes them from classical opioids and presents a promising avenue for the development of novel analgesics with potentially fewer adverse effects.[5][22] Further research should focus on elucidating the precise structural determinants of this biased signaling, exploring the full spectrum of downstream signaling pathways, and translating these unique pharmacological properties into therapeutic candidates with improved safety and efficacy profiles.

References

- 1. The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review [frontiersin.org]

- 3. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Comparison of this compound and 7-Hydroxythis compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Hydroxythis compound Is an Active Metabolite of this compound and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. kratomalks.org [kratomalks.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Isolation of Mitragynine: A Technical Guide for Scientific Professionals

An in-depth exploration of the historical discovery, modern isolation protocols, and pharmacological significance of the primary alkaloid from Mitragyna speciosa (Kratom).

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of mitragynine (B136389), the principal psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as Kratom. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological pathways and experimental workflows.

Historical Context and Discovery

The use of Kratom leaves has been a part of traditional medicine in Southeast Asia for centuries, where they were chewed by laborers to increase energy and relieve fatigue.[1][2] The plant, Mitragyna speciosa, is a tropical evergreen tree belonging to the coffee family (Rubiaceae) and is indigenous to Thailand, Indonesia, Malaysia, Myanmar, and Papua New Guinea.[3][4] Its traditional applications included treating common ailments such as pain, diarrhea, and fever.[4]

The scientific investigation into the chemical constituents of Kratom began in the early 20th century. The seminal moment in the history of this compound was its first successful isolation in 1921 by Ellen Field, a medicinal chemist at the University of Edinburgh.[5][6] This marked the beginning of focused research into the pharmacology of Kratom's alkaloids. Later, the complex chemical structure of this compound was fully elucidated by H. R. Ing and G. Raison in 1939, and its stereochemistry was confirmed by D. E. Zacharias, R. D. Rosenstein, and G. A. Jeffrey in 1965.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Mitragyna speciosa leaves involves several stages, including extraction, partitioning, and purification. The yield and purity of the final product are highly dependent on the chosen methodology.

General Experimental Workflow

The overall process for isolating this compound begins with the preparation of the plant material, followed by extraction to separate the alkaloids from the bulk plant matter. This crude extract is then subjected to purification techniques, primarily chromatography, to isolate this compound from other co-extracted alkaloids and plant constituents.

Detailed Methodologies

2.2.1 Soxhlet Extraction Protocol

This method is suitable for exhaustive extraction and is relatively straightforward.

-

Preparation: Dry fresh Mitragyna speciosa leaves at 45-50°C for 72 hours and grind them into a fine powder.

-

Defatting: Place the powdered leaves (e.g., 300 g) into a Soxhlet thimble and perform an initial extraction with petroleum ether (4 L) for 8 hours to remove non-polar compounds like fats and waxes.[5] Discard the petroleum ether extract.

-

Alkaloid Extraction: Air-dry the defatted plant material and then re-extract it with chloroform (B151607) (4 L) for 8 hours using the same Soxhlet apparatus.[5]

-

Concentration: Evaporate the chloroform extract under reduced pressure using a rotary evaporator to obtain the crude chloroform extract containing this compound.

2.2.2 Sequential Solvent Maceration Protocol

This protocol uses solvents of increasing polarity to sequentially extract different classes of compounds.

-

Preparation: Air-dry fresh leaves at room temperature for seven days and then grind them into a fine powder.

-

Hexane (B92381) Extraction: Soak the leaf powder (e.g., 1.5 kg) in hexane (2.5 L) at room temperature for 24 hours to remove non-polar constituents.[3] Filter and collect the plant material.

-

Chloroform Extraction: Soak the hexane-defatted plant material in chloroform (2.5 L) at room temperature for 24 hours.[3] Filter and collect the chloroform extract.

-

Methanol Extraction: Soak the remaining plant material in methanol (2.5 L) at room temperature for 24 hours.[3] Filter and collect the methanol extract.

-

Pooling and Concentration: The chloroform and methanol extracts contain the bulk of the alkaloids. These can be pooled or processed separately. Concentrate the extracts using a rotary evaporator at 40°C.[3]

2.2.3 Purification by Column Chromatography

This is a critical step to achieve high-purity this compound.

-

Preparation of Column: Pack a glass column with silica (B1680970) gel 9385 as the stationary phase. The amount of silica gel should be approximately 50 times the weight of the crude extract to be purified.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a mobile phase system. A common system is a gradient of n-hexane and ethyl acetate (B1210297). For instance, starting with a ratio of 80:20 (v/v) of hexane:ethyl acetate.[5] Another reported system is a 60:40 hexane:ethyl acetate mixture.[1]

-

Fraction Collection: Collect the eluate in fractions (e.g., 10-15 mL per tube).

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase such as chloroform:methanol (95:5).[1] Combine the fractions that show a single spot corresponding to a standard this compound sample.

-

Final Concentration: Evaporate the solvent from the combined pure fractions to yield purified this compound. A purity of up to 99% can be achieved.[5]

Quantitative Data and Method Comparison

The choice of extraction method and solvent system significantly impacts the yield of this compound. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of this compound Yields from Different Extraction Methods

| Extraction Method | Solvent(s) | Plant Material | This compound Yield (mg/g of dry leaves) | Purity | Reference |

| Soxhlet Extraction | Chloroform (after petroleum ether defatting) | Malaysian Kratom | 0.88 | 99% (after chromatography) | [5] |

| Sequential Maceration | Hexane, Chloroform, Methanol | Not Specified | 75.0 (from final purified product) | 98% (after chromatography) | [3] |

| Maceration & Acid-Base | Ethanol, HCl, NH₄OH, Dichloromethane | Not Specified | 33.59% (w/w in acid-base extract) | Not Specified | [7] |

| Ultrasound-Assisted | Acidic Water or Ethanol/Water (7:3) | Red Vein Bali Kratom | Not specified in mg/g, but reported as "best yield" | Not Specified | |

| Accelerated Solvent | Ethanol | Not Specified | 6.53 - 7.19% (w/w in extract) | Not Specified | [8] |

| Maceration | 40% Ethanol | Red Vein Kratom | 33.45 | Not Specified | [1] |

Table 2: HPLC Conditions for this compound Quantification

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | Atlantis T3-C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Acetic Acid (95:4:1, v/v) | Acetonitrile:0.05% Formic Acid, pH 5.0 (75:25 v/v) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 223 nm, 225 nm, or 227 nm |

| Column Temperature | 35°C | Not Specified |

| Retention Time | ~3.23 min | Not Specified |

| Linear Range | 6.25 – 200 µg/mL | 1.96 - 6.01 µg/mL |

| Reference | [1] | [6] |

Pharmacology and Signaling Pathway

This compound's primary pharmacological effects are mediated through its interaction with opioid receptors. It is characterized as a G-protein-biased partial agonist at the mu-opioid receptor (μOR).[9][10] This means it activates the G-protein signaling cascade, which is associated with analgesia, but does not significantly recruit the β-arrestin-2 pathway.[9][11] The lack of β-arrestin-2 recruitment is hypothesized to be responsible for the reduced side effects, such as respiratory depression and constipation, compared to classical opioids like morphine.

Upon binding to the μOR, this compound stabilizes a receptor conformation that preferentially couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11][12]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of the shikimate and the monoterpenoid secoiridoid pathways.[13] Tryptamine, derived from the amino acid tryptophan via the shikimate pathway, condenses with secologanin (B1681713) from the secoiridoid pathway. This reaction is catalyzed by strictosidine (B192452) synthase to form strictosidine, a key intermediate for all monoterpenoid indole (B1671886) alkaloids.[13][14] Subsequent enzymatic steps, including deglycosylation, reduction, and methylation, lead to the formation of the corynanthe-type alkaloid scaffold of this compound.[14][15]

Conclusion

The journey from the traditional use of Kratom leaves to the detailed scientific understanding of this compound showcases a classic example of natural product drug discovery. The isolation and purification of this compound, while achievable through various established protocols, require careful optimization to maximize yield and purity. Its unique pharmacological profile as a G-protein-biased agonist at the mu-opioid receptor continues to make it a subject of intense research, holding potential for the development of novel analgesics with improved safety profiles. This guide provides the foundational technical information necessary for researchers to engage in the extraction, purification, and further investigation of this significant natural compound.

References

- 1. 165.194.131.91 [165.194.131.91]

- 2. scispace.com [scispace.com]

- 3. ijstr.org [ijstr.org]

- 4. researchgate.net [researchgate.net]

- 5. ukm.my [ukm.my]

- 6. eruditio.pom.go.id [eruditio.pom.go.id]

- 7. crbb-journal.com [crbb-journal.com]

- 8. Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Directed Biosynthesis of this compound Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of Mitragynine: A Technical Guide for Drug Development

Abstract: Mitragynine (B136389), the principal indole (B1671886) alkaloid from Mitragyna speciosa (kratom), presents a unique pharmacological profile, primarily as a partial agonist at the µ-opioid receptor, which has garnered significant interest for its potential in pain management and opioid addiction therapy.[1] However, its development into a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. These characteristics fundamentally influence its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation stability and bioavailability. This technical guide provides a comprehensive overview of this compound's core physicochemical properties, details relevant experimental protocols for their determination, and explores the implications for drug development through logical and signaling pathway visualizations. Key challenges, including pH-dependent solubility and stability, are highlighted, offering a foundational resource for researchers, chemists, and formulation scientists.

Core Physicochemical Properties

A quantitative understanding of this compound's physicochemical nature is paramount for predicting its behavior in biological systems and for designing effective delivery systems. The following sections summarize these key parameters.

Acidity, and Lipophilicity

This compound is a weak base, a characteristic attributed to its tertiary amine group.[2] Its ionization state is therefore highly dependent on the surrounding pH. The acid dissociation constant (pKa) is a critical measure of this behavior. Lipophilicity, measured as the partition coefficient (logP) and the distribution coefficient (logD), dictates the molecule's ability to cross biological membranes. The logP value represents the lipophilicity of the neutral (unionized) form, while logD accounts for both ionized and unionized species at a specific pH.[2] this compound's intermediate lipophilicity is considered favorable for penetrating the blood-brain barrier, which may partly explain its psychotropic effects.[2]

| Parameter | Value | Method | Significance |

| pKa | 8.08 ± 0.04 | Microplate Spectrophotometer | Governs ionization; critical for solubility and receptor interaction.[2] |

| 8.11 ± 0.11 | Conventional UV Spectrophotometer | Confirms weak base character.[2][3] | |

| logP | 1.70 - 1.73 | HPLC-UV / Shake-Flask | Measures lipophilicity of the unionized molecule; influences membrane permeability and metabolism.[2][4][5] |

| logD (pH 4.0) | 0.78 | HPLC-UV / Shake-Flask | Indicates preference for lipid layers even in an ionized state.[2][4] |

| logD (pH 7.0) | 1.73 | HPLC-UV / Shake-Flask | Reflects lipophilicity at physiological pH.[6] |

| logD (pH 9.0) | 1.56 | HPLC-UV / Shake-Flask | Shows decreased lipophilicity in basic conditions.[4] |

Solubility

This compound's solubility is highly pH-dependent, a direct consequence of its pKa. It exhibits poor solubility in water and basic media but is significantly more soluble in acidic environments where it exists predominantly in its protonated, ionized form.[2][7] This property presents a major challenge for oral drug delivery, as the molecule must dissolve in the acidic stomach environment and remain in solution for absorption in the more neutral small intestine.

| Solvent / Condition | Solubility |

| Water | 64.6 ± 1.2 µg/mL |

| Buffer (pH 4.0) | 3.5 ± 0.01 mg/mL |

| Buffer (pH 7.0) | 88.9 ± 1.6 µg/mL |

| Buffer (pH 9.0) | 18.7 ± 0.4 µg/mL |

Data sourced from Ramanathan et al., 2015.[2][4]

Physical Properties

This compound is typically isolated as a white amorphous or crystalline powder.[8][9] Its melting and boiling points are important for manufacturing process control and for certain types of formulation development.

| Parameter | Value |

| Appearance | White amorphous powder[8] |

| Molecular Formula | C₂₃H₃₀N₂O₄[8] |

| Molecular Weight | 398.50 g/mol [9][10] |

| Melting Point | 102 - 106 °C[8][9] |

| Boiling Point | 235 °C (at 5 mmHg)[4][8] |

Chemical Stability

Stability is a critical parameter that can affect a drug's shelf-life, bioavailability, and safety. This compound is notably acid labile, degrading in simulated gastric fluid (SGF).[2] Studies show significant drug loss (>20%) after just 20 minutes in SGF (pH ≈ 1.2).[2] Conversely, it is relatively stable in neutral to basic conditions, such as those found in simulated intestinal fluid (SIF).[2][11] This acid instability is a primary hurdle for oral formulations, potentially leading to variable and low bioavailability.[2] Under alkaline conditions, this compound can undergo hydrolysis of its methyl ester group.[12][13]

| Condition | Stability Outcome (Recovery %) | Duration |

| Buffer (pH 4.0) | 88.8 ± 1.4% | 24 hours |

| Buffer (pH 7.0) | 101.9 ± 0.9% | 24 hours |

| Buffer (pH 9.0) | 95.5 ± 2.5% | 24 hours |

| SGF (pH ≈ 1.2) | >20% degradation | >20 minutes |

| Aqueous (pH 2-10) | No significant loss | 8 hours at 4, 20, or 40°C |

Data sourced from Ramanathan et al., 2015 and Basiliere & Kerrigan, 2020.[2][4][12][14]

Crystal Structure

The three-dimensional structure of this compound was first determined by X-ray crystallography in 1965.[15][16] The molecule features a tetracyclic indole alkaloid core.[16] Understanding the crystal structure is essential for identifying potential polymorphs, which can have different solubilities, stabilities, and dissolution rates, thereby impacting drug performance.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

pKa Determination (UV-Metric Method)

This protocol is based on the principle that the UV-visible absorbance spectrum of an ionizable compound changes as a function of pH.

-

Preparation of Solutions:

-

Prepare a stock solution of pure this compound in methanol (B129727) (e.g., 1 mg/mL).

-

Prepare a series of universal buffers covering a pH range from 2 to 12.

-

Prepare a working solution of this compound by diluting the stock solution in deionized water to a final concentration suitable for spectrophotometric analysis (e.g., 5-20 µg/mL).[4]

-

-

Spectrophotometric Analysis:

-

Calibrate a dual-beam UV-Visible spectrophotometer.

-

For each buffer pH, mix a precise volume of the this compound working solution with the buffer.

-

Scan the absorbance of each solution from approximately 200 nm to 400 nm.

-

Record the absorbance values at an analytical wavelength where the difference between the ionized and neutral species is maximal (reported as 248 nm).[4]

-

-

Data Analysis:

-

Plot the absorbance versus pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve, often calculated using the Henderson-Hasselbalch equation or appropriate software.

-

logP/logD Determination (Shake-Flask Method with HPLC-UV)

This is the traditional method for determining the partition coefficient of a compound between two immiscible phases.

-

Phase Preparation:

-

Use n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 for logP, or buffers at pH 4, 7, and 9 for logD).

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

-

Partitioning Experiment:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Add a known volume of the this compound solution to a known volume of the pre-saturated aqueous buffer in a sealed container (e.g., a screw-cap vial).

-

Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Quantify the concentration of this compound in each phase using a validated HPLC-UV method.[2]

-

-

Calculation:

-

The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP or logD is the base-10 logarithm of this ratio.

-

Implications for Drug Development

The physicochemical properties of this compound directly inform strategies for its development as a therapeutic agent. The relationship between its weak base nature, pH, and resulting properties is crucial.

Caption: Logical flow of how this compound's pKa and environmental pH dictate its properties and absorption.

Pharmacokinetics & Metabolism

This compound's metabolism is primarily hepatic, facilitated by cytochrome P450 (CYP450) enzymes. Phase I metabolism involves hydrolysis and O-demethylation, followed by Phase II conjugation reactions.[1][7][16] An understanding of this metabolic pathway is crucial for predicting drug-drug interactions and patient variability.

Caption: Workflow for assessing the in vitro metabolic stability of this compound using liver microsomes.

Signaling Pathways

This compound acts as a G-protein-biased agonist at the µ-opioid receptor (MOR).[17] This means it preferentially activates the G-protein signaling cascade responsible for analgesia, while only weakly recruiting β-arrestin 2. The recruitment of β-arrestin 2 is associated with typical opioid side effects like respiratory depression and constipation. This biased agonism is a key feature that makes this compound a promising lead for developing safer analgesics.[1]

Caption: Biased agonism of this compound at the µ-opioid receptor, favoring the G-protein pathway.

Conclusion

This compound possesses a complex physicochemical profile that presents both opportunities and significant challenges for drug development. Its intermediate lipophilicity and biased agonism at the µ-opioid receptor are highly attractive properties for a novel analgesic. However, its poor aqueous solubility at physiological pH and pronounced instability in acidic conditions are formidable barriers to developing a conventional oral dosage form with reliable bioavailability.[2] Future research must focus on formulation strategies such as salt formation, amorphous solid dispersions, or nanoparticle delivery systems to overcome these limitations. A continued, in-depth characterization of its properties will be the cornerstone of successfully translating this promising natural product into a clinically effective therapeutic.

References

- 1. The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Physicochemical Properties of this compound, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. (-)-Mitragynine | C23H30N2O4 | CID 3034396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. ifrti.org [ifrti.org]

- 12. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. crbb-journal.com [crbb-journal.com]

- 14. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review [frontiersin.org]

- 17. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Mitragynine Analogs: A Deep Dive into Atypical Opioid Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389), the primary psychoactive alkaloid from the leaves of the kratom plant (Mitragyna speciosa), has garnered significant scientific interest for its unique pharmacological profile at opioid receptors. Unlike classical opioids, this compound and its analogs exhibit a complex structure-activity relationship (SAR), offering a promising scaffold for the development of novel analgesics with potentially fewer adverse effects. This technical guide provides a comprehensive overview of the SAR of this compound analogs, focusing on their interactions with opioid receptors, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate these properties.

Core Molecular Scaffolds and Key Structural Modifications

The foundational structure of this compound is a tetracyclic indole (B1671886) alkaloid with a corynanthe-type skeleton. The SAR of this class of compounds is highly sensitive to modifications at several key positions, as illustrated below.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional activities of this compound and a selection of its key analogs at human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |

| This compound | 77.9 - 198 | 161 - 1700 | 6800 | [1][2] |

| 7-Hydroxythis compound (B600473) | 7.16 - 709 | - | - | [1][2] |

| Speciociliatine | 54.5 - 116 | 54.5 | - | [3][4] |

| Speciogynine | Weak Antagonist | Weak Antagonist | Weak Antagonist | [3][4] |

| 9-Hydroxycorynantheidine | 105 | - | - | [2] |

| Corynantheidine | 118 | - | - | [2] |

| 9-Phenyl this compound | Partial Agonist | - | - | [4] |

| 9-Methyl this compound | Partial Agonist | - | - | [4] |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Opioid Receptor Functional Activity

| Compound | Receptor | Assay Type | Potency (EC50, nM) | Efficacy (Emax, % vs DAMGO) | Reference(s) |

| This compound | hMOR | G-protein BRET | 339 | 34% (Partial Agonist) | [5] |

| This compound | hKOR | G-protein BRET | Antagonist (IC50 = 8500) | - | [5] |

| This compound | hDOR | G-protein BRET | Antagonist | - | [5] |

| 7-Hydroxythis compound | MOR | [35S]GTPγS | - | 41.3% (Partial Agonist) | [1] |

| 9-Phenyl this compound | MOR | cAMP | > 50 | Moderate | [4] |

| 9-Methyl this compound | MOR | cAMP | > 50 | Moderate | [4] |

| Speciogynine | MOR | G-protein BRET | Weak Antagonist | - | [4] |

| Speciociliatine | MOR | G-protein BRET | Weak Antagonist | - | [4] |

Experimental Protocols

A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs is depicted below. This process involves the synthesis of analogs, followed by a series of in vitro and in vivo assays to determine their pharmacological properties.

Detailed Methodologies

1. Synthesis of 7-Hydroxythis compound:

A common method for the synthesis of 7-hydroxythis compound involves the oxidation of this compound.[6][7]

-

Reagents: this compound, [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), tetrahydrofuran (B95107) (THF), water, argon atmosphere.

-

Procedure: this compound is dissolved in a mixture of THF and water under an argon atmosphere. The solution is cooled to 0-2 °C. PIFA is then added, and the reaction is stirred at low temperature for 3-8 hours. The crude product is purified by column chromatography on silica (B1680970) gel treated with triethylamine (B128534) to yield 7-hydroxythis compound.[5]

2. Synthesis of C-9 Substituted Analogs:

The synthesis of C-9 substituted analogs typically starts from this compound and involves the formation of a triflate intermediate.[8][9][10]

-

General Scheme:

-

Conversion of the 9-methoxy group of this compound to a triflate.

-

Palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with a suitable boronic acid to introduce the desired substituent (e.g., phenyl, 3'-furanyl).

-

For 7-hydroxy derivatives, a subsequent oxidation step using an oxidizing agent like oxone® is performed.[8]

-

3. Radioligand Binding Assays:

These assays are used to determine the binding affinity (Ki) of the analogs for different opioid receptors.

-

Materials: Cell membranes expressing the opioid receptor of interest (e.g., from HEK or CHO cells), a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, [³H]DADLE for DOR), unlabeled competitor ligands (the this compound analogs), filtration apparatus, and a scintillation counter.[11]

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled analog.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-